2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester

Catalog No.
S13004663
CAS No.
653570-19-5
M.F
C14H13NO4S
M. Wt
291.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, d...

CAS Number

653570-19-5

Product Name

2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester

IUPAC Name

dimethyl 8-methylsulfanylquinoline-2,4-dicarboxylate

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

InChI

InChI=1S/C14H13NO4S/c1-18-13(16)9-7-10(14(17)19-2)15-12-8(9)5-4-6-11(12)20-3/h4-7H,1-3H3

InChI Key

AWCRLAAHDRIYPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CC=C2SC)C(=O)OC

2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester is a chemical compound with the molecular formula C13H13NO4SC_{13}H_{13}NO_4S. This compound features a quinoline core structure with two carboxylic acid groups at positions 2 and 4, and a methylthio group at position 8. The dimethyl ester form indicates that both carboxylic acid groups have been esterified with methyl groups. This compound is part of a larger class of quinoline derivatives known for their diverse biological activities and applications in medicinal chemistry.

The reactivity of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid groups can undergo hydrolysis to regenerate the acid form or react with alcohols to form other esters.
  • Nucleophilic Substitution: The methylthio group can participate in nucleophilic substitution reactions, making the compound useful in synthesizing more complex molecules.
  • Cyclization Reactions: The quinoline structure is susceptible to cyclization under certain conditions, potentially leading to new heterocyclic compounds.

Compounds related to quinoline derivatives have been extensively studied for their biological properties. Specifically, 2,4-Quinolinedicarboxylic acid derivatives have shown:

  • Antimicrobial Activity: Many quinoline derivatives exhibit antibacterial and antifungal properties, often by inhibiting DNA gyrase or other bacterial enzymes.
  • Antiviral Properties: Some studies suggest that similar compounds can inhibit viruses such as Hepatitis B, showcasing potential in antiviral drug development .
  • Anticancer Activity: Certain derivatives are noted for their ability to inhibit tumor growth by interfering with cellular signaling pathways .

The synthesis of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester can be achieved through several methods:

  • Pfitzinger Reaction: This method involves the condensation of isatin derivatives with ketones or aldehydes under acidic conditions to form quinoline derivatives.
  • Alkylation Reactions: The introduction of the methylthio group can be accomplished via alkylation of a suitable precursor compound using methylthiol or its derivatives .
  • Esterification: The dimethyl ester form can be synthesized by reacting the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst.

The applications of 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester are diverse:

  • Pharmaceuticals: Its potential as an antimicrobial and antiviral agent makes it a candidate for drug development.
  • Agricultural Chemicals: Compounds with similar structures may serve as pesticides or herbicides due to their biological activity against pathogens.
  • Chemical Intermediates: It can be used in organic synthesis as a building block for more complex molecules.

Interaction studies of 2,4-Quinolinedicarboxylic acid derivatives often focus on their binding affinity to biological targets. For example:

  • Molecular Docking Studies: These studies evaluate how well the compound binds to specific proteins involved in disease pathways, such as viral replication mechanisms .
  • In Vitro Assays: Experiments assessing the biological activity against various pathogens help determine the efficacy and mechanism of action.

Several compounds share structural similarities with 2,4-Quinolinedicarboxylic acid, 8-(methylthio)-, dimethyl ester. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
Methyl 4-hydroxyquinoline-3-carboxylateHydroxy group at position 4Known for high antibacterial activity
Quinoline-2-carboxylic acidSingle carboxylic acid groupUsed in synthesizing various pharmaceutical agents
Dimethylquinoline-2,4-dicarboxylateTwo carboxyl groups like the target compoundPotentially better solubility and bioavailability

These compounds illustrate the diversity within the quinoline family while highlighting the unique methylthio substitution in 2,4-Quinolinedicarboxylic acid, which may enhance its biological activity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

291.05652907 g/mol

Monoisotopic Mass

291.05652907 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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